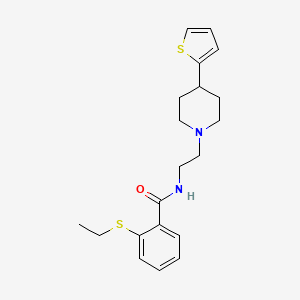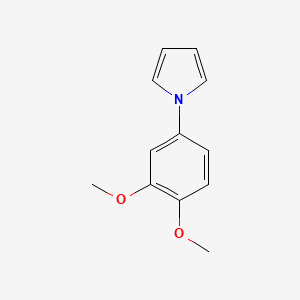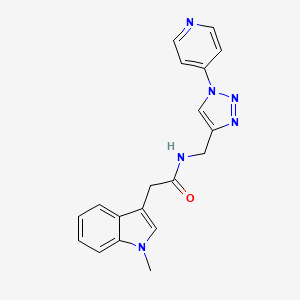![molecular formula C16H13BrN2O3 B2414078 5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide CAS No. 898410-88-3](/img/structure/B2414078.png)
5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide is a complex organic compound known for its unique structural characteristics. It features a fused ring system combining a quinoline derivative with a furan moiety, indicating potential biological and chemical activities that might be valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step synthetic route. One possible method involves the bromination of an appropriate precursor, followed by amide bond formation.
Bromination: : An initial furan derivative is brominated using bromine in an appropriate solvent like acetic acid under controlled conditions.
Amide Bond Formation: : The brominated product is then reacted with 2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Industrial Production Methods
For large-scale production, these methods are adapted to include more efficient catalysts and optimized reaction conditions to improve yields and reduce costs. Typical methods involve continuous flow reactors that offer better control over reaction parameters and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The furan ring in the compound is susceptible to oxidation, which can be facilitated by oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : The compound may undergo reduction reactions, particularly at the furan moiety, under catalytic hydrogenation conditions.
Substitution: : The bromine atom in the furan ring can participate in substitution reactions, especially nucleophilic substitution, using reagents like sodium azide or amines.
Common Reagents and Conditions
Oxidizing Agents: : m-CPBA, potassium permanganate.
Reducing Agents: : Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Nucleophilic Reagents: : Sodium azide, primary or secondary amines.
Major Products
Oxidation Products: : Depending on the oxidation conditions, hydroxylated furans or quinolines.
Reduction Products: : Hydrogenated derivatives.
Substitution Products: : A variety of substituted furans and quinolines depending on the nature of the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound's unique structure allows it to act as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as building blocks in the synthesis of bioactive molecules.
Medicine
Industry
In the industrial sector, the compound can be used in the development of novel materials with specific electronic or photophysical properties due to the presence of the furan and quinoline moieties.
Wirkmechanismus
The mechanism of action for compounds like this often involves interactions with specific molecular targets such as enzymes or receptors. The presence of a furan ring may facilitate binding to hydrophobic pockets, while the quinoline structure can engage in π-π interactions or hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide: : Lacks the bromine substituent, which may alter its reactivity and biological activity.
5-Chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide: : The chlorine atom could provide different electronic properties compared to the bromine-substituted compound.
5-Fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide: : Fluorine substitution might enhance metabolic stability and influence its interaction with biological targets.
Uniqueness
The bromine substituent in 5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide contributes to its unique chemical reactivity and potential biological activity, distinguishing it from similar compounds by altering its electronic distribution and steric factors, which can significantly impact its functional properties.
Eigenschaften
IUPAC Name |
5-bromo-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-13-4-3-12(22-13)16(21)18-11-6-9-2-1-5-19-14(20)8-10(7-11)15(9)19/h3-4,6-7H,1-2,5,8H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBGHCPUOGKTMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(O4)Br)CC(=O)N3C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
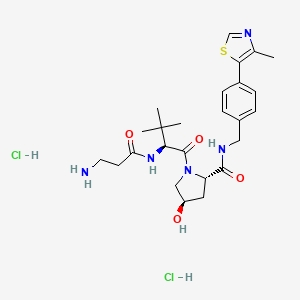
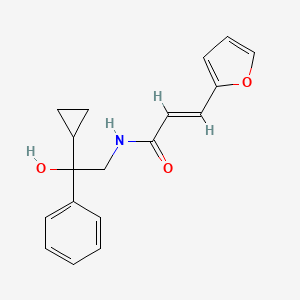
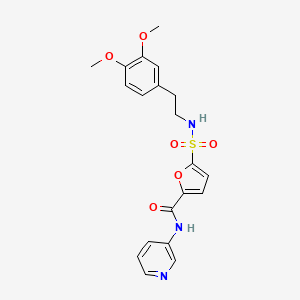
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2414001.png)
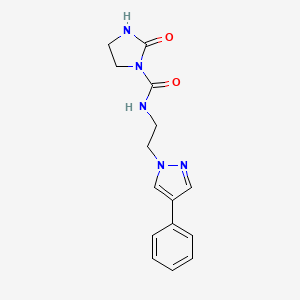
![2-[[1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2414005.png)
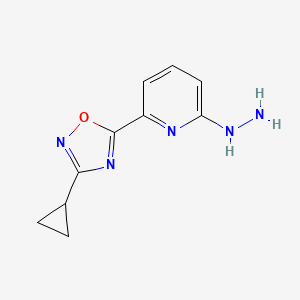

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2414011.png)
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2414012.png)
